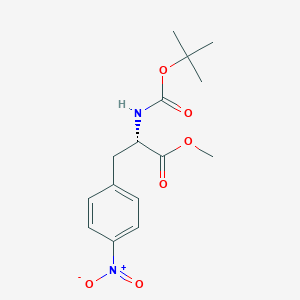

N-Boc-4-nitro-L-fenilalanina Éster Metílico

Descripción general

Descripción

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules.

Aplicaciones Científicas De Investigación

Peptide Synthesis

N-Boc-4-nitro-L-phenylalanine Methyl Ester is primarily utilized as a building block in peptide synthesis:

- Role in Peptide Synthesis : It serves as a key intermediate for synthesizing peptides with specific biological activities, particularly in pharmaceutical research. The Boc group allows for selective deprotection under mild conditions, facilitating the formation of peptide bonds without unwanted side reactions .

- Case Study : In a study focused on the synthesis of neuropeptides, N-Boc-4-nitro-L-phenylalanine Methyl Ester was successfully incorporated into peptide chains, demonstrating enhanced stability and bioactivity compared to unmodified peptides.

Drug Development

The compound plays a crucial role in drug design and development:

- Modification of Peptide Structures : Researchers utilize N-Boc-4-nitro-L-phenylalanine Methyl Ester to modify peptide structures, enhancing their efficacy and stability. This has led to the development of novel therapeutic agents targeting various diseases, including cancer and neurological disorders .

- Example Applications : Its derivatives have shown potential as antimicrobial agents, with studies indicating activity against pathogens such as Candida albicans and Microsporum gypsium when used in amide derivatives synthesis.

Biotechnological Applications

In biotechnology, N-Boc-4-nitro-L-phenylalanine Methyl Ester is employed for producing modified proteins:

- Enzyme Production : The compound is used to create enzymes with altered properties for industrial applications, including biocatalysis .

- Self-Assembly Studies : Research has demonstrated that it can be involved in self-assembly processes of peptide analogues, leading to materials with unique properties such as piezoelectric effects.

Neuroscience Research

The compound's application extends into neuroscience:

- Neurotransmitter Studies : It aids in understanding neurotransmitter functions and interactions within the brain, contributing to potential treatments for neurological disorders .

Summary Table of Applications

| Application Area | Description | Example Results |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Enhanced stability and bioactivity in neuropeptide synthesis |

| Drug Development | Modification of peptide structures for new medications | Novel therapeutic agents targeting cancer and neurological disorders |

| Biotechnology | Production of modified proteins for industrial use | Enzymes with improved catalytic properties |

| Neuroscience | Studies on neurotransmitter functions | Insights into potential treatments for neurological disorders |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(4-nitrophenyl)propanoic acid and tert-butyl chloroformate.

Reaction Conditions: The amino acid is first protected by reacting with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction forms the tert-butoxycarbonyl (Boc) protected amino acid.

Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to yield (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate.

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

Hydrolysis: (S)-2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid.

Reduction: (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-aminophenyl)propanoate.

Substitution: (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate.

Mecanismo De Acción

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate involves its role as a building block in organic synthesis. The compound’s functional groups, such as the ester, nitro, and Boc-protected amine, allow it to participate in various chemical reactions, facilitating the formation of more complex molecules. These reactions often target specific molecular pathways and enzymes, enabling the synthesis of biologically active compounds.

Comparación Con Compuestos Similares

Similar Compounds

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate: Lacks the Boc protecting group.

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-aminophenyl)propanoate: Contains an amino group instead of a nitro group.

Uniqueness

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate is unique due to its combination of functional groups, which provide versatility in synthetic applications. The presence of the Boc protecting group allows for selective deprotection and functionalization, making it a valuable intermediate in the synthesis of complex molecules.

Actividad Biológica

N-Boc-4-nitro-L-phenylalanine methyl ester (CAS Number: 33305-77-0) is a derivative of phenylalanine that has garnered attention for its unique biological properties and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and implications in various fields, supported by data tables and relevant research findings.

N-Boc-4-nitro-L-phenylalanine methyl ester is characterized by its molecular formula and a molecular weight of 310.302 g/mol. It has a melting point of approximately 107°C and a boiling point of 509.3°C at 760 mmHg . The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications.

1. Antioxidant Properties

Research indicates that N-Boc-4-nitro-L-phenylalanine methyl ester exhibits significant antioxidant activity. A study demonstrated that derivatives of phenylalanine can scavenge free radicals, thereby contributing to cellular protection against oxidative stress. This property is particularly relevant in the context of neuroprotection and the management of oxidative stress-related diseases .

2. Role in Peptide Synthesis

N-Boc-4-nitro-L-phenylalanine methyl ester is frequently utilized as a building block in peptide synthesis due to its reactive nitro group, which can facilitate coupling reactions. The compound's ability to form stable peptide bonds has been exploited in the development of bioactive peptides with therapeutic potential .

3. Influence on Protein Structure

Studies have shown that incorporating N-Boc-4-nitro-L-phenylalanine into peptides can influence their secondary structure, potentially enhancing their biological activity. For instance, peptides containing this amino acid derivative have been observed to adopt favorable conformations that improve binding affinity to target proteins or receptors .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of N-Boc-4-nitro-L-phenylalanine methyl ester in models of neurodegeneration. The results indicated that treatment with this compound led to reduced neuronal cell death and improved cognitive function in animal models subjected to oxidative stress .

Case Study 2: Anticancer Activity

Another research effort explored the anticancer properties of peptides synthesized using N-Boc-4-nitro-L-phenylalanine methyl ester. The synthesized peptides demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as therapeutic agents in cancer treatment .

Synthesis Methods

The synthesis of N-Boc-4-nitro-L-phenylalanine methyl ester typically involves the protection of the amino group followed by nitration at the para position on the phenyl ring. Common methods include:

- Boc Protection : The amino group is protected using Boc anhydride.

- Nitration : The protected amino acid is subjected to nitration using a mixture of nitric and sulfuric acids.

- Methyl Ester Formation : Finally, the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O6 |

| Molecular Weight | 310.302 g/mol |

| Melting Point | 107°C |

| Boiling Point | 509.3°C |

| Density | 1.3 g/cm³ |

| Flash Point | 261.8°C |

Propiedades

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(19)16-12(13(18)22-4)9-10-5-7-11(8-6-10)17(20)21/h5-8,12H,9H2,1-4H3,(H,16,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPSJKHEYTWZBQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.